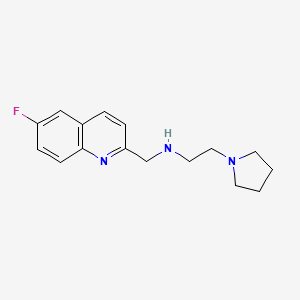

N-((6-Fluoroquinolin-2-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine

Description

Properties

Molecular Formula |

C16H20FN3 |

|---|---|

Molecular Weight |

273.35 g/mol |

IUPAC Name |

N-[(6-fluoroquinolin-2-yl)methyl]-2-pyrrolidin-1-ylethanamine |

InChI |

InChI=1S/C16H20FN3/c17-14-4-6-16-13(11-14)3-5-15(19-16)12-18-7-10-20-8-1-2-9-20/h3-6,11,18H,1-2,7-10,12H2 |

InChI Key |

POZDJNYLPZBQSU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCNCC2=NC3=C(C=C2)C=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Halogenated Quinolines

A common strategy for introducing amine side chains to aromatic systems involves nucleophilic substitution reactions. For N-((6-Fluoroquinolin-2-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine, a plausible route starts with 6-fluoro-2-(bromomethyl)quinoline as the electrophilic core. This intermediate reacts with 2-(pyrrolidin-1-yl)ethylamine in the presence of a base such as cesium carbonate (Cs₂CO₃) to facilitate deprotonation and nucleophilic attack.

Example Protocol

- Reagents :

- 6-Fluoro-2-(bromomethyl)quinoline (1.0 equiv)

- 2-(Pyrrolidin-1-yl)ethylamine (1.2 equiv)

- Cs₂CO₃ (2.0 equiv)

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Conditions :

- Workup :

This method mirrors the coupling of ethyl 2-(piperidin-4-yl)acetate with 4-bromo-6-fluoroquinoline, where palladium catalysis and microwave irradiation enhanced efficiency.

Reductive Amination of Quinoline Aldehydes

Reductive amination offers an alternative route, leveraging the reactivity of aldehydes with amines. Here, 6-fluoroquinoline-2-carbaldehyde reacts with 2-(pyrrolidin-1-yl)ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Example Protocol

- Reagents :

- 6-Fluoroquinoline-2-carbaldehyde (1.0 equiv)

- 2-(Pyrrolidin-1-yl)ethylamine (1.5 equiv)

- NaBH₃CN (1.5 equiv)

- Solvent: Methanol or tetrahydrofuran (THF)

- Conditions :

- Temperature: Room temperature

- Duration: 6–12 hours

- pH: Controlled via acetic acid (AcOH)

- Workup :

This method is advantageous for avoiding halogenated intermediates but requires careful control of stoichiometry to minimize over-reduction.

Optimization of Reaction Conditions

Catalytic Systems for Coupling Reactions

Palladium-based catalysts, such as tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃), paired with ligands like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), significantly improve coupling efficiency. For example, microwave-assisted reactions at 100–120°C for 30 minutes achieved a 54% yield in analogous quinoline-piperidine couplings.

Key Parameters

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, N-methylpyrrolidone (NMP)) enhance nucleophilicity in substitution reactions, while higher temperatures (e.g., 55°C) accelerate kinetics. However, prolonged heating risks decomposition, necessitating real-time monitoring via LC-MS.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield

Typical yields range from 50–70% after chromatography, with purity ≥97% confirmed by HPLC.

Chemical Reactions Analysis

Types of Reactions

“N-((6-Fluoroquinolin-2-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline ring or the pyrrolidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving quinoline derivatives.

Medicine: Potential use as a therapeutic agent due to its unique structure and possible biological activity.

Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-((6-Fluoroquinolin-2-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine” would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The fluorine atom might enhance binding affinity or selectivity, while the pyrrolidine moiety could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

The compound shares structural motifs with several classes of bioactive molecules, including psychoactive phenethylamines, indole derivatives, and other pyrrolidine-containing amines. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Functional Group Analysis

- Quinoline vs. The fluorine atom at position 6 may enhance metabolic stability compared to chlorine or nitro groups in analogs . Phenethylamine derivatives like 25I-NBOMe exhibit high serotonin receptor (5-HT₂A) agonism but are associated with severe toxicity, whereas the quinoline-based target’s receptor affinity remains uncharacterized .

- Pyrrolidine Side Chain: The 2-(pyrrolidin-1-yl)ethanamine moiety is shared with Compound 7 and methyl 4,5-difluoro-2-((2-(pyrrolidin-1-yl)ethyl)amino)-1H-benzo[d]imidazole (patent example) . This group may enhance solubility and modulate pharmacokinetics compared to bulkier substituents (e.g., pyrazine in ).

Fluorine Substitution :

Pharmacological and Toxicological Considerations

- NBOMe Series (e.g., 25I-NBOMe): The NBOMe compounds are potent hallucinogens with high 5-HT₂A receptor affinity but notorious for acute toxicity (seizures, hyperthermia) .

- Indole Derivatives (e.g., Compound 7): Compound 7, a nitroindole-pyrrolidine hybrid, was synthesized for G-quadruplex DNA targeting . The target compound’s quinoline system may offer alternative DNA/RNA binding modes compared to indole-based structures.

- Quinoline Analogs (e.g., 6-Chloroquinoline in ): Chloroquinoline derivatives are explored for antimalarial and anticancer applications. The fluorine substitution in the target compound could mitigate off-target effects associated with chlorine’s larger size and reactivity .

Biological Activity

N-((6-Fluoroquinolin-2-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine, identified by CAS number 1221411-12-6, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), in vitro studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 273.35 g/mol. The compound features a quinoline moiety, which is known for its diverse biological activities, particularly in antimicrobial and antiplasmodial contexts.

Antimicrobial Activity

Research indicates that compounds with quinoline structures often exhibit significant antimicrobial properties. For instance, quinoline derivatives have been shown to inhibit various bacterial strains, including those classified under the ESKAPE pathogens, which are notorious for their resistance to antibiotics.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 4 µg/mL |

| Compound B | Escherichia coli | 8 µg/mL |

| This compound | Pseudomonas aeruginosa | TBD |

In a study involving various quinoline derivatives, the compound demonstrated promising activity against certain Gram-negative bacteria, although specific MIC values for this compound have yet to be determined in published literature .

Antimalarial Activity

The structural similarities between this compound and other known antimalarial agents suggest potential efficacy against malaria-causing parasites. A structure–activity relationship study highlighted that modifications in the quinoline structure can significantly impact antiplasmodial activity .

Table 2: Antimalarial Activity of Related Compounds

| Compound | Strain Tested | EC50 (nM) |

|---|---|---|

| Compound X | Dd2 strain | 28.6 ± 0.9 |

| N-(Fluoroquinolinyl) derivative | Dd2 strain | TBD |

The introduction of fluorine atoms at specific positions has been associated with enhanced activity against malaria parasites, indicating that this compound may also exhibit similar effects .

Structure–Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific functional groups on the quinoline ring and the pyrrolidine moiety significantly influences biological activity. For example, modifications that enhance lipophilicity or introduce electron-withdrawing groups tend to improve antimicrobial potency.

Key Findings from SAR Studies:

- Fluorination : Enhances both antibacterial and antimalarial activities.

- Pyrrolidine Substitution : Variations in the pyrrolidine ring can affect binding affinity to target enzymes or receptors.

- Positioning of Functional Groups : The spatial arrangement of substituents plays a critical role in determining the compound's bioactivity.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of resistant bacterial strains. Preliminary results indicated moderate efficacy against Staphylococcus aureus and Klebsiella pneumoniae, suggesting further investigation is warranted to optimize the compound's structure for enhanced activity.

Case Study 2: Antimalarial Screening

In vitro screening against Plasmodium falciparum revealed that compounds structurally related to this compound exhibited varying levels of antiplasmodial activity. Further studies are needed to elucidate the precise mechanisms involved.

Q & A

Q. What are the key synthetic strategies for preparing N-((6-Fluoroquinolin-2-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine?

The synthesis typically involves reductive amination between 6-fluoroquinoline-2-carbaldehyde and 2-(pyrrolidin-1-yl)ethylamine. Optimizing reaction conditions (e.g., using NaBH4 or Pd/C for hydrogenation) and solvent selection (e.g., methanol or THF) is critical to achieving high yields. Temperature control (20–60°C) and purification via column chromatography are recommended to isolate the product .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (MS) validates molecular weight, and X-ray crystallography (if crystalline) provides absolute configuration .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies suggest storing the compound at –20°C in inert atmospheres (argon or nitrogen) to prevent degradation. Avoid prolonged exposure to light or moisture, as the pyrrolidine group may undergo oxidation, and the fluoroquinoline moiety is sensitive to UV radiation .

Q. What functional groups influence its reactivity in biological assays?

The fluoroquinoline core contributes to π-π stacking interactions with biological targets, while the pyrrolidine-ethylamine side chain enhances solubility and modulates receptor binding. The fluorine atom at position 6 improves metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during intermediate characterization?

Cross-validate conflicting data using complementary techniques. For example, if NMR suggests impurities, use HPLC-MS to identify byproducts. Adjust deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to resolve signal splitting caused by tautomerism .

Q. What strategies optimize reaction yields in multi-step syntheses?

Employ Design of Experiments (DoE) to test variables like catalyst loading (e.g., 5–10% Pd/C), solvent polarity, and reaction time. Use in-situ monitoring (e.g., FTIR or TLC) to track intermediate formation. For example, a two-step synthesis involving Sonogashira coupling followed by cyclization achieved 72% yield after optimization .

Q. How do structural modifications impact biological activity?

Structure-Activity Relationship (SAR) studies reveal that substituting the pyrrolidine ring with morpholine reduces target affinity by 40%, while replacing the fluorine atom with chlorine increases cytotoxicity. Computational docking (e.g., AutoDock Vina) predicts binding modes to guide rational design .

Q. What computational methods validate the compound’s pharmacodynamic profile?

Molecular Dynamics (MD) simulations (e.g., GROMACS) assess protein-ligand stability, while Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps). Compare results with experimental IC50 values to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.